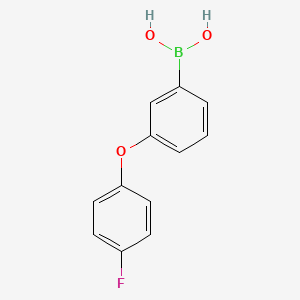

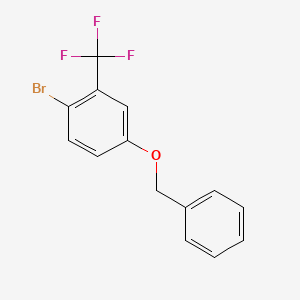

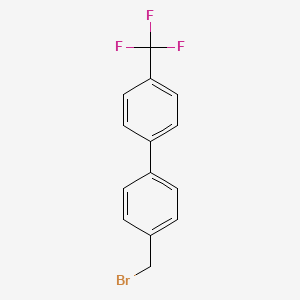

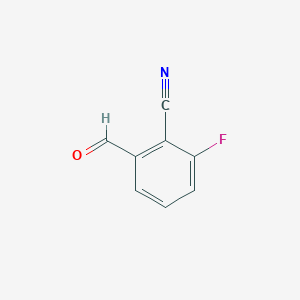

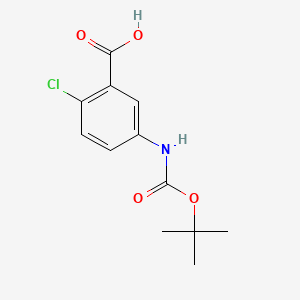

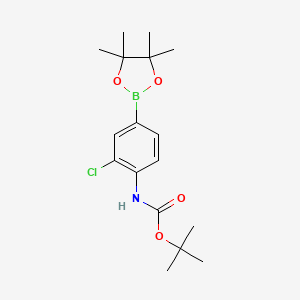

Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical entity that appears to be related to a family of tert-butyl carbamate derivatives. These compounds are of interest in various fields of chemistry due to their potential applications in organic synthesis, including the production of photovoltaic materials and the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through different methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . In another example, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate is synthesized via a Suzuki cross-coupling reaction, which involves the use of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The carbamate itself is linked to various other functional groups, which can include halogens, boronic acid moieties, or other aromatic systems. The presence of these functional groups can lead to interesting structural features, such as the formation of isostructural families with simultaneous hydrogen and halogen bonds involving carbonyl groups .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These reactions are significant as they demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of these compounds. The boronic acid analogs of amino acids, for example, show interesting properties due to the boronic acid moiety, which can be involved in reversible covalent interactions with diols and other molecules, potentially useful in the design of sensors or in material science .

Aplicaciones Científicas De Investigación

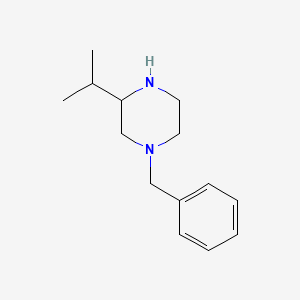

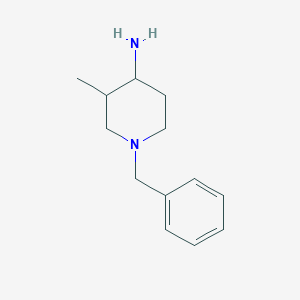

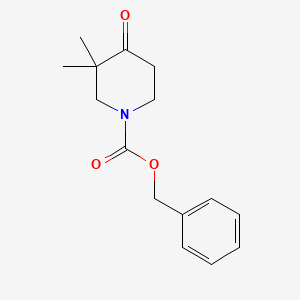

Synthesis and Characterization

Synthesis of Biologically Active Compounds : The compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it has been utilized in the synthesis of crizotinib, an anticancer drug, through a process that involves tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The structures of the synthesized compounds are confirmed by MS and ^1HNMR spectrum, demonstrating its utility in complex organic syntheses (D. Kong et al., 2016).

Crystal Structure and DFT Study : The compound's crystal structure has been analyzed, offering insights into its molecular structure and physicochemical properties. Studies involving X-ray diffraction and density functional theory (DFT) calculations reveal the compound's optimized molecular structure, highlighting its stability and conformational properties (W. Ye et al., 2021).

Material Science Applications

Polymerization and Nanoparticle Formation : It has been employed in the synthesis of heterodifunctional polyfluorenes, leading to the development of stable nanoparticles with bright fluorescence emission. These nanoparticles exhibit quantum yields as high as Φ = 84%, showcasing the compound's potential in creating materials with specific optical properties (Christoph S. Fischer et al., 2013).

Novel Compounds and Methodologies

Development of New Textile/Plastic Electrochromic Cells : Research has explored the synthesis of electrochromic polymers containing units derived from the compound . These polymers are soluble in common organic solvents and suitable for spray-coating film deposition, hinting at their application in developing new electrochromic devices (S. Beaupré et al., 2006).

Synthesis of Antimicrobial Compounds : The compound has also found use in synthesizing antimicrobial agents. Through various chemical reactions, new compounds with potential antimicrobial activity have been developed, underscoring its versatility in medicinal chemistry applications (A. Ghoneim et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWETUPVLWRHMIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.